3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
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Description
3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a useful research compound. Its molecular formula is C19H24ClN3OS and its molecular weight is 377.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A series of novel compounds related to the chemical structure of interest have been synthesized and evaluated for their affinity towards biological targets. For example, Pessoa‐Mahana et al. (2012) explored the synthesis and biological evaluation of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, investigating their affinity towards 5-HT1A receptors. The study emphasized the influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity, identifying compounds with micromolar affinity towards 5-HT1A sites (Pessoa‐Mahana et al., 2012).
Reactivity Properties and Adsorption Behavior
Al-Ghulikah et al. (2021) investigated the local reactive properties, Fukui functions, and adsorption behavior of a triazole derivative, providing insights into the stability and reactivity of such compounds under different conditions. The study contributes to understanding the potential pharmaceutical applications of similar structures by exploring their interaction with water molecules and their stability at different temperatures (Al-Ghulikah et al., 2021).
Anticancer Activity and Optical Spectroscopic Studies
Shareef et al. (2016) synthesized thiophene-2-carboxaldehyde derivatives and assessed their antibacterial, antifungal, and anticancer activities. The study highlighted the exemplary binding characteristics of these compounds to carrier proteins, such as Human Serum Albumin (HSA), and explored their pharmacokinetic mechanism through optical spectroscopic, anticancer, and docking studies (Shareef et al., 2016).
Properties
IUPAC Name |
3-chloro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3OS/c1-14(21-19(24)15-5-3-6-16(20)13-15)18(17-7-4-12-25-17)23-10-8-22(2)9-11-23/h3-7,12-14,18H,8-11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSHKRGBEYFKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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